N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide" is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the first paper discusses compounds with a 5-amino-1,3,4-thiadiazol moiety and halogenated phenyl groups, which are structurally related to the compound . The second paper describes the synthesis and anticancer properties of acetamide derivatives with an oxadiazole moiety and methoxyphenyl substituents, which are also relevant to the compound's context . The third paper details the synthesis of a hydroxy acetamide derivative, which shares the acetamide core with the compound of interest . Lastly, the fourth paper investigates hydrogen bonding in substituted acetamides, which is a key aspect of the molecular structure and interactions of such compounds .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, including acetylation, esterification, and ester interchange, as described in the third paper . The process begins with the reaction of an amine with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally, ester interchange with methanol to yield the desired acetamide derivative. The yields reported are high, indicating efficient synthetic routes. These methods could potentially be adapted for the synthesis of "N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques, including IR, MS, and NMR spectroscopy . These techniques help in identifying functional groups, molecular geometry, and the presence of intra- and intermolecular hydrogen bonds . The first paper provides insights into the 3-D arrangement of molecules and intermolecular interactions, such as hydrogen bonds and halogen interactions, which are crucial for understanding the molecular structure of acetamide derivatives .

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, depending on their substituents. The presence of amino and methoxy groups can influence the reactivity of the compound, potentially allowing for further functionalization or participation in biological interactions. The second paper highlights the cytotoxicity of similar compounds against various cancer cell lines, suggesting that the compound may also exhibit biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as discussed in the fourth paper, can affect the compound's solubility, melting point, and boiling point . The intermolecular interactions described in the first paper contribute to the compound's crystal packing and stability . These properties are essential for understanding the behavior of the compound in different environments and for its potential application in pharmaceuticals.

科学研究应用

染料生产中的绿色合成

N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺作为偶氮分散染料生产中的中间体。一种活性高、选择性好、稳定性好的新型 Pd / C 催化剂已用于其生产,提供了一种更绿色的合成方法 (张群峰,2008)。

结构分析

对与 N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺相似的化合物的结构分析,如 N-{2-[(5-氨基-1,3,4-噻二唑-2-基)二氟甲基]-4-氯苯基}乙酰胺,揭示了分子相互作用的见解。这些研究有助于理解它们在各种化学和生物系统中的行为 (N. Boechat 等人,2011)。

抑制脂肪酸合成

氯乙酰胺,如 N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺,因其在抑制绿藻中脂肪酸合成中的作用而受到研究。这一见解对于开发除草剂和了解其环境影响至关重要 (H. Weisshaar 和 P. Böger,1989)。

抗菌活性

研究表明,N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺的衍生物,如噻唑烷酮和乙酰基酮衍生物,对各种微生物表现出显着的抗菌活性,证明了它们在药物应用中的潜力 (B. Mistry、K. R. Desai 和 Sanket M. Intwala,2009)。

分子构象和氢键

对 2-芳基-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)乙酰胺等化合物中分子构象和氢键的研究提供了对相关化合物(如 N-(5-氨基-2-甲氧苯基))-2-(4-氯苯基)-乙酰胺)化学行为的宝贵见解 (B. Narayana 等人,2016)。

比较代谢研究

对氯乙酰胺除草剂及其代谢产物在人和大鼠肝微粒体中的代谢的研究提供了对相关化合物(包括 N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺)的毒理学特征和环境归宿的见解 (S. Coleman 等人,2000)。

水解的动力学和机理

与 N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺类似的化合物的动力学、水解、异构化和环化的研究提供了这些化合物在不同环境中的稳定性和反应性的基本信息 (Maurice Fleury Bernard 等人,1986)。

抗疟疾活性

对相关化合物(如 5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基][1,1'-联苯]-2-醇和 N omega-氧化物)进行抗疟疾活性研究,为探索 N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺衍生物中相似的潜力提供了基础 (L. M. Werbel 等人,1986)。

酶抑制研究

对与 N-(5-氨基-2-甲氧苯基)-2-(4-氯苯基)-乙酰胺在结构上相关的化合物(如 5-取代-1,3,4-恶二唑-2-基-N-(2-甲氧-5-氯苯基)-2-硫代乙酰胺)的研究揭示了它们对乙酰胆碱酯酶等酶的活性,为它们的治疗潜力提供了见解 (A. Rehman 等人,2013)。

属性

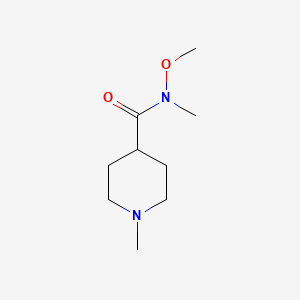

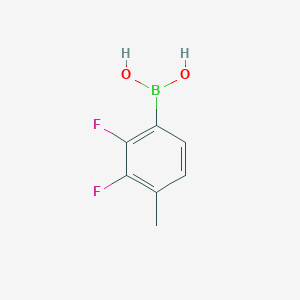

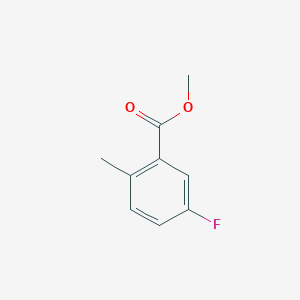

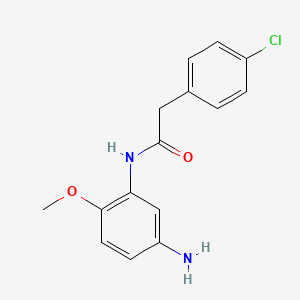

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHKNLITGUXUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。